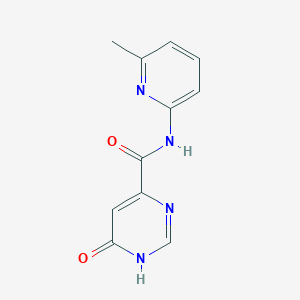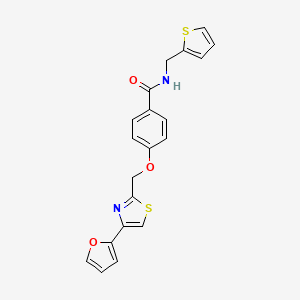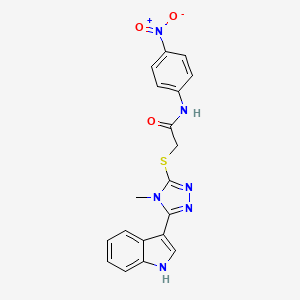![molecular formula C23H22N6O6 B2406954 3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921918-10-7](/img/structure/B2406954.png)
3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a benzamide derivative, which is a class of compounds containing a carboxamido substituent attached to a benzene ring . Its structure suggests that it might have interesting biological activities, as both benzamide derivatives and pyrazolo[3,4-d]pyrimidin-1-yl compounds are known to have various biological activities.
Scientific Research Applications
Anticancer Applications
Synthesis and Biological Evaluation for Anticancer Activity : This compound has been synthesized and evaluated for its potential as an anticancer agent. Studies have shown that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, highlighting their potential in cancer treatment (Rahmouni et al., 2016).
Antitumor Activity on Specific Cell Lines : Some derivatives of this compound have demonstrated potent inhibitory activity against specific cancer cell lines, indicating their potential in targeted cancer therapy (Abdellatif et al., 2014).
Enzyme Inhibition
- Enzymatic Activity Enhancement : Certain derivatives have shown a potent effect on increasing the reactivity of specific enzymes, suggesting their application in enzymatic studies and potentially in therapeutic interventions (Abd et al., 2008).
Molecular Synthesis and Modeling
Synthesis of Novel Derivatives : Research has focused on synthesizing novel derivatives of this compound, exploring their molecular structures and potential applications in various fields, including medicinal chemistry and materials science (Taylor & Patel, 1992).
Theoretical Studies and Molecular Docking : Theoretical studies, including molecular docking, have been conducted to understand the interactions of these derivatives with biological targets, aiding in the design of more effective drugs (Al-Amiery et al., 2012).
properties
IUPAC Name |
3,4-dimethoxy-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O6/c1-34-19-7-6-16(11-20(19)35-2)22(30)24-8-9-28-21-18(12-26-28)23(31)27(14-25-21)13-15-4-3-5-17(10-15)29(32)33/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,24,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBZIOMBOAIEEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(isopropylsulfonyl)phenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2406876.png)




![(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2406886.png)




![(E)-1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2406893.png)